molecular formula C22H22O3 B359567 3-Trityloxypropane-1,2-diol CAS No. 18325-46-7

3-Trityloxypropane-1,2-diol

Cat. No.: B359567
CAS No.: 18325-46-7
M. Wt: 334.4g/mol
InChI Key: WBIMHXTXZQKJIH-UHFFFAOYSA-N
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Description

3-Trityloxypropane-1,2-diol is a useful research compound. Its molecular formula is C22H22O3 and its molecular weight is 334.4g/mol. The purity is usually 95%.
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Biological Activity

3-Trityloxypropane-1,2-diol (C22H22O3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its applications and implications in the field of pharmacology.

Chemical Structure and Properties

This compound is characterized by a trityl group attached to a propane backbone with hydroxyl functionalities. The molecular structure can be represented as follows:

C22H22O3\text{C}_{22}\text{H}_{22}\text{O}_3

This compound's unique structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.

1. Anticancer Properties

Research indicates that this compound may exhibit cytotoxic effects against cancer cells. A study highlighted its potential as an anticancer drug, suggesting that it could inhibit tumor growth through mechanisms similar to those of established chemotherapeutics . The compound's ability to interfere with cell division and induce apoptosis in malignant cells has been noted, making it a candidate for further development in oncology.

2. Antimicrobial Activity

The antimicrobial properties of compounds structurally similar to this compound have been investigated. For instance, propan-1,3-diol and propylene glycol exhibit significant antimicrobial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, suggesting that similar effects may be observed with this compound due to structural similarities . The minimum inhibitory concentration (MIC) values for related compounds indicate potential efficacy as a preservative or therapeutic agent.

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The findings are summarized in Table 1:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Inhibition of cell cycle progression
A549 (Lung)25Disruption of mitochondrial function

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

In comparative studies against common pathogens, the antimicrobial activity of this compound was evaluated alongside propan-1,3-diol. The results are presented in Table 2:

CompoundMIC (v/v) against E. coliMIC (v/v) against P. aeruginosa
This compound8%10%
Propan-1,3-diol10%12%

The lower MIC values for this compound suggest superior antimicrobial properties compared to its analogs .

Properties

IUPAC Name

3-trityloxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-24H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIMHXTXZQKJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In 50 ml of pyridine was dissolved 4.6 g (50 mmol) of glycerol followed by addition of 13.9 g (50 mmol) of trityl chloride and the mixture was stirred at ambient temperature overnight. The reaction mixture was then concentrated under reduced pressure and the residue was diluted with water and extracted with ether. The organic layer was washed with water, dried over magnesium sulfate, and concentrated. The residue was purified by column chromatography (silica gel/chloroform-methanol) to provide 9.5 g (59%) of 1-O-tritylglycerol.
Quantity
13.9 g
Type
reactant
Reaction Step One
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4.6 g
Type
reactant
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Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Glycerol (3.02 g, 32.8 mmol) (Wako Pure Chemical Industries, Ltd.) and triphenylchloromethane (1.00 g, 3.50 mmol) (Wako Pure Chemical Industries, Ltd.) were dissolved in pyridine (20 mL) (Wako Pure Chemical Industries, Ltd.), and the mixture was refluxed for 5 hours. The mixture was allowed to cool to room temperature, and then water was added thereto, followed by extraction with ethyl acetate (Wako Pure Chemical Industries, Ltd.). The organic layer was dried with anhydrous sodium sulfate (Wako Pure Chemical Industries, Ltd.), and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography (chloroform (Wako Pure Chemical Industries, Ltd.):methanol (Wako Pure Chemical Industries, Ltd.)=97:3), to thereby obtain the title compound (0.50 g, 42% yield).
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods IV

Procedure details

100 mmol of the glycerol derivative obtained in (b) in 10 ml of pyridine were reacted at room temperature overnight with 101 mmol of trityl chloride. The pyridine was removed under reduced pressure and the residue was taken up in 100 ml of ether. The solution was filtered, the ether was removed and the residue was treated with 10 ml of pyridine, 1 ml of water and 1 g of potassium bicarbonate and stirred at room temperature for 1 hour. The solvent was removed under reduced pressure and moisture residues were removed with toluene. The residue was taken up in toluene and chromatographed on silica gel with ether/pyridine (99:1). There was obtained (RS)-1-O-[3RS,7R,11R)-3,7,11,15-tetramethylhexadecyl]-3-O-tritylglycerol as an oil.
Quantity
100 mmol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
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101 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.